molecular formula C7H8ClN3 B2428231 6-Chloro-5-cyclopropylpyrimidin-4-amine CAS No. 1174007-83-0

6-Chloro-5-cyclopropylpyrimidin-4-amine

Cat. No. B2428231
CAS RN: 1174007-83-0
M. Wt: 169.61
InChI Key: FXFFIVIQJGJJDP-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3/c8-6-5(4-1-2-4)7(9)11-3-10-6/h3-4H,1-2H2,(H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Synthesis

The amination of halogenopyrimidines, including compounds similar to 6-Chloro-5-cyclopropylpyrimidin-4-amine, has been extensively studied. For instance, Rasmussen and Plas (2010) examined the amination of various halogenopyrimidines, revealing insights into the influence of halogen choice and accessibility on the pyrimidine nucleus during amination processes (Rasmussen & Plas, 2010). Furthermore, the work by Doulah et al. (2014) demonstrated the regioselective displacement reaction of ammonia with similar compounds, providing valuable information on the formation of chloro-methylpyrimidin-amine derivatives (Doulah et al., 2014).

Crystal and Molecular Structures

Odell et al. (2007) provided detailed insights into the crystal structures of compounds closely related to this compound. Their study confirmed computationally predicted restricted rotation in these structures and highlighted the importance of hydrogen-bonding interactions (Odell et al., 2007).

Biological Applications

In the context of biological applications, Dounay et al. (2009) synthesized a series of aminopyrimidines, including 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, as potential 5-HT(1A) agonists. This research highlights the significance of aminopyrimidines in developing novel therapeutic agents (Dounay et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

6-chloro-5-cyclopropylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-5(4-1-2-4)7(9)11-3-10-6/h3-4H,1-2H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFFIVIQJGJJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CN=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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